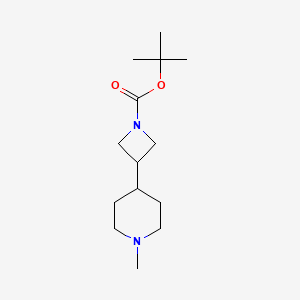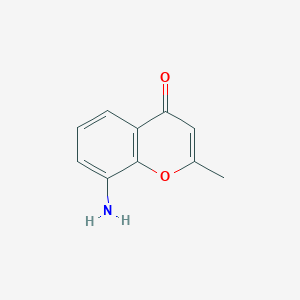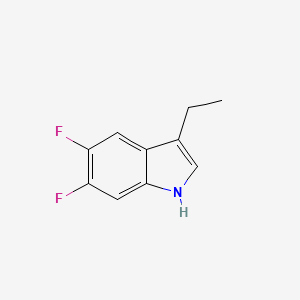
3-Amino-5-(2-bromo-5-fluorophenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876610 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876610 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32876610.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Final Modification: The purified compound may undergo further chemical modifications to enhance its properties or to introduce specific functional groups.
Industrial Production Methods
For large-scale production, the synthesis of MFCD32876610 is optimized to be cost-effective and efficient. Industrial methods often involve:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Synthesis: This method allows for the continuous production of MFCD32876610, improving efficiency and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876610 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
The reactions involving MFCD32876610 typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
MFCD32876610 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32876610 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
MFCD32876610 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: MFCD32876610 may exhibit unique properties such as higher stability, better reactivity, or specific biological activity compared to its analogs.
Conclusion
MFCD32876610 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Propiedades
Fórmula molecular |
C9H8BrClFN3 |
|---|---|
Peso molecular |
292.53 g/mol |
Nombre IUPAC |
5-(2-bromo-5-fluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrFN3.ClH/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
Clave InChI |
QRUYUSSBHZFMLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=CC(=NN2)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)

![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)
